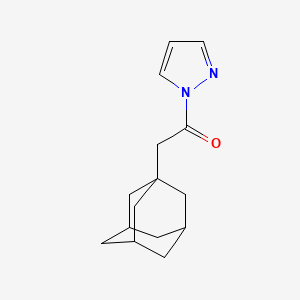![molecular formula C14H20ClN3S B4180268 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, commonly known as CPET, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized using various methods. CPET has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mécanisme D'action
CPET exerts its effects by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, CPET increases the levels of neurotransmitters in the brain, leading to its various physiological effects. CPET has also been shown to interact with other receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
CPET has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. CPET has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, CPET has been shown to inhibit tumor growth in various cancer cell lines. CPET has also been found to have effects on the cardiovascular and respiratory systems, including reducing blood pressure and improving lung function.
Avantages Et Limitations Des Expériences En Laboratoire
CPET has several advantages as a tool in laboratory experiments. It has a high potency and specificity, making it a valuable tool in the study of various physiological processes. CPET is also relatively easy to synthesize, making it accessible to researchers. However, CPET has some limitations, including its potential toxicity and the need for careful handling. CPET can also be difficult to administer in vivo, requiring specialized techniques.
Orientations Futures
CPET has shown significant potential in various areas of research, including pharmacology and cancer biology. Future research could focus on optimizing the synthesis of CPET to improve its yield and purity. Additionally, further investigation is needed to determine the optimal dosage and administration of CPET in different animal models. CPET could also be used in combination with other drugs to enhance its effects and reduce toxicity. Finally, CPET could be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
CPET has been widely used in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. CPET has also been used in the study of the central nervous system, cardiovascular system, and respiratory system. It has been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWZADYYMWUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180197.png)

![2,2-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-methylcyclopropanecarboxamide](/img/structure/B4180205.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)
![8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180220.png)
![2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180234.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180239.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)

![2,2-dichloro-1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4180262.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4180285.png)